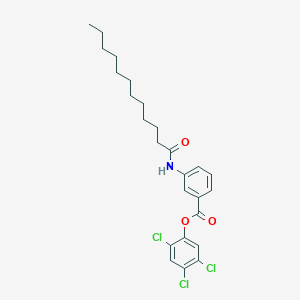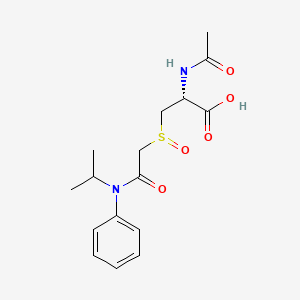
Phenothiazine-4-carboxylic acid, 10-ethyl-, 5,5-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenothiazine-4-carboxylic acid, 10-ethyl-, 5,5-dioxide is a chemical compound with the molecular formula C15H13NO4S It is a derivative of phenothiazine, a heterocyclic compound that has been widely studied for its diverse biological and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phenothiazine-4-carboxylic acid, 10-ethyl-, 5,5-dioxide typically involves the carboxylation of phenothiazine derivatives. One common method includes the site-specific carboxylation of 10-phenyl-10H-phenothiazine using laser desorption/ionization techniques . This process involves generating radical cations from the carboxylated phenothiazine derivatives and anchoring ions through covalent bond-like interactions with the nitrogen and sulfur atoms in the heterocyclic structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar carboxylation techniques, optimized for higher yields and purity. The specific conditions, such as temperature, pressure, and choice of reagents, are adjusted to ensure efficient production while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
Phenothiazine-4-carboxylic acid, 10-ethyl-, 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The presence of the sulfone group indicates that the compound can participate in oxidation reactions.
Reduction: The compound can be reduced under specific conditions to form different derivatives.
Substitution: The aromatic nature of the phenothiazine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce various functional groups into the phenothiazine ring, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Phenothiazine-4-carboxylic acid, 10-ethyl-, 5,5-dioxide has several scientific research applications, including:
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an antioxidant.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity.
Mecanismo De Acción
The mechanism of action of phenothiazine-4-carboxylic acid, 10-ethyl-, 5,5-dioxide involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are mediated through its ability to undergo redox reactions, interact with cellular membranes, and modulate enzyme activities. The presence of the sulfone group enhances its reactivity, allowing it to participate in various biochemical processes.
Comparación Con Compuestos Similares
Phenothiazine-4-carboxylic acid, 10-ethyl-, 5,5-dioxide can be compared with other phenothiazine derivatives, such as:
Phenothiazine: The parent compound, known for its antipsychotic and antiemetic properties.
Chlorpromazine: A widely used antipsychotic drug with a similar phenothiazine structure.
Promethazine: An antihistamine and antiemetic agent with a phenothiazine core.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
73986-62-6 |
|---|---|
Fórmula molecular |
C15H13NO4S |
Peso molecular |
303.3 g/mol |
Nombre IUPAC |
10-ethyl-5,5-dioxophenothiazine-4-carboxylic acid |
InChI |
InChI=1S/C15H13NO4S/c1-2-16-11-7-3-4-9-13(11)21(19,20)14-10(15(17)18)6-5-8-12(14)16/h3-9H,2H2,1H3,(H,17,18) |
Clave InChI |
HMTPZIAQPWIBKV-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=CC=CC=C2S(=O)(=O)C3=C(C=CC=C31)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


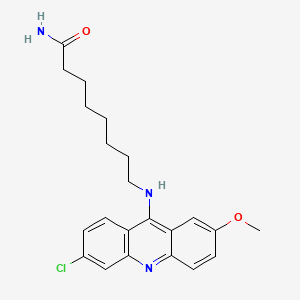

![Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine](/img/structure/B14447920.png)
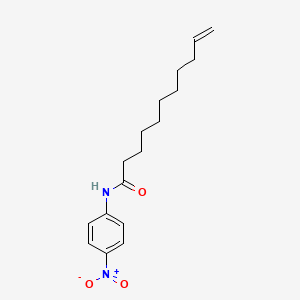
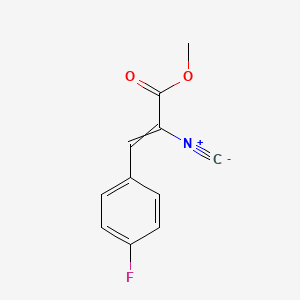
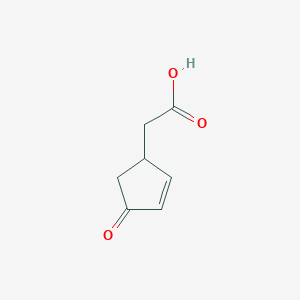
![2-[(Propan-2-ylidene)amino]cyclopent-1-ene-1-carbaldehyde](/img/structure/B14447947.png)
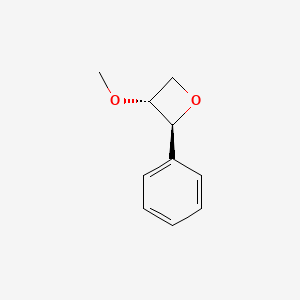
![2-{[(4-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium bromide](/img/structure/B14447954.png)
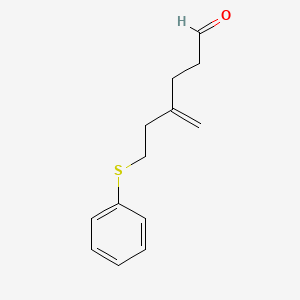
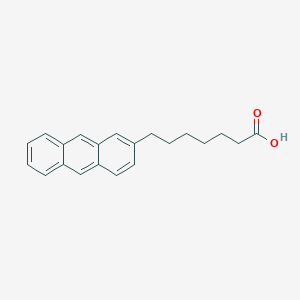
![[Bis(2,2-dimethylpropoxy)methyl]phenylphosphinous bromide](/img/structure/B14447957.png)
